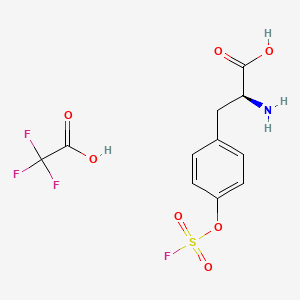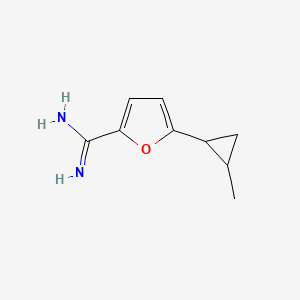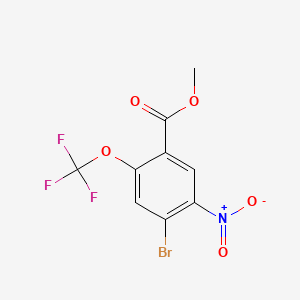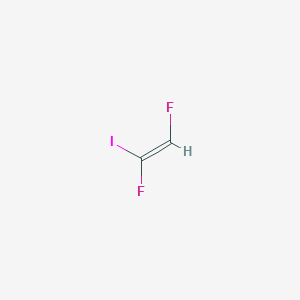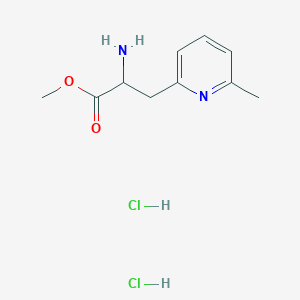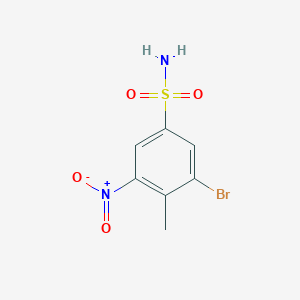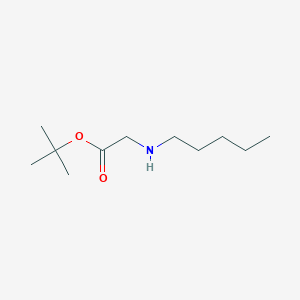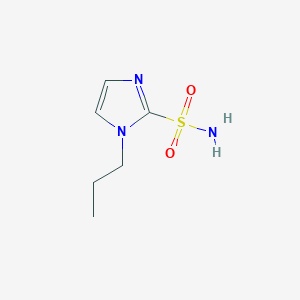
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydrofuran, featuring an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction, where an amine precursor reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Acetamido-3-hydroxybenzoic acid: Similar in structure but with a benzene ring instead of a tetrahydrofuran ring.
4-Acetamido-3-methylbenzoic acid: Similar in structure but with a benzene ring and a methyl group at a different position.
Uniqueness: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to its benzene ring analogs
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-acetamido-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-6-3-13-4-8(6,2)7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
BURJKCVBQOXSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1COCC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


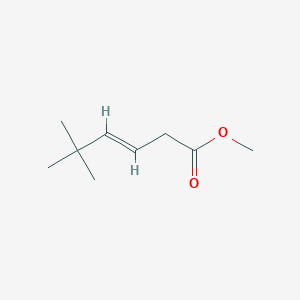
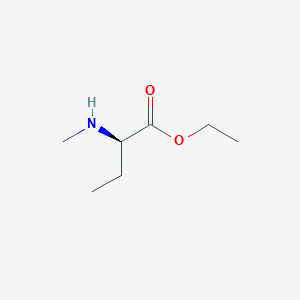
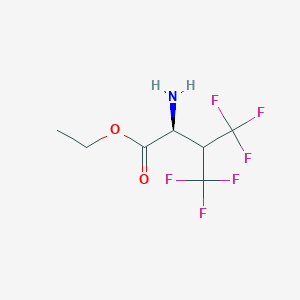

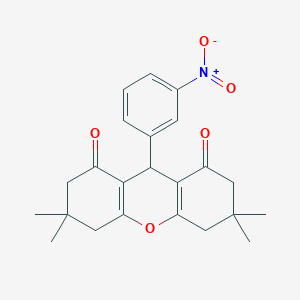
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
